An In-depth Technical Guide to the Chemical and Physical Properties of 2-[(4-Methylpyridin-2-yl)methyl]azepane
An In-depth Technical Guide to the Chemical and Physical Properties of 2-[(4-Methylpyridin-2-yl)methyl]azepane
Introduction: Unveiling a Novel Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-[(4-Methylpyridin-2-yl)methyl]azepane represents a novel conjunction of two such pharmacologically significant moieties: the flexible, seven-membered azepane ring and the versatile aromatic 4-methylpyridine heterocycle. The azepane scaffold is a key feature in numerous FDA-approved drugs, prized for its three-dimensional structure which allows for precise vectoral orientation of substituents to engage with biological targets.[1][2] Similarly, the pyridine ring is a ubiquitous element in drug design, enhancing water solubility, metabolic stability, and providing a critical hydrogen bond acceptor to improve target binding and pharmacokinetic profiles.[3][4][5]
This technical guide provides a comprehensive characterization of 2-[(4-Methylpyridin-2-yl)methyl]azepane. As this appears to be a novel compound with limited published data, this document will serve as a foundational reference for researchers, scientists, and drug development professionals. We will proceed from a proposed synthetic route to a full profile of its predicted and experimentally verifiable chemical and physical properties. The methodologies detailed herein are designed to be self-validating, providing a robust framework for the characterization of this and other new chemical entities (NCEs).
I. Chemical Properties and Synthesis
A thorough understanding of a compound's chemical properties begins with its synthesis and structural verification. This section outlines a proposed synthetic pathway and the analytical techniques required to confirm the identity and purity of 2-[(4-Methylpyridin-2-yl)methyl]azepane.
Nomenclature and Structural Characteristics
-
IUPAC Name: 2-[(4-Methylpyridin-2-yl)methyl]azepane
-
Molecular Formula: C₁₃H₂₀N₂
-
Molecular Weight: 204.31 g/mol
-
CAS Number: Not available (as of the latest search).
Proposed Synthesis: Reductive Amination Pathway
The synthesis of the target compound can be efficiently achieved via a reductive amination pathway. This common and robust reaction involves the condensation of an aldehyde (4-methylpicolinaldehyde) with a primary or secondary amine (azepane) to form an intermediate iminium ion, which is then reduced in situ to the desired amine.
The choice of this pathway is based on its high efficiency, operational simplicity, and the commercial availability of the starting materials. The use of a mild reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H] is preferred as it is selective for the iminium ion, stable in anhydrous conditions, and generally produces high yields with minimal side products.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reactant Preparation: To a solution of azepane (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add 4-methylpicolinaldehyde (1.05 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.
Structural Elucidation and Purity Assessment
Confirming the structure and purity of a newly synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides irrefutable evidence of its identity and quality.[6]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[7][8][9] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methylene bridge protons, and the protons of the azepane ring. The integration of these signals will confirm the relative number of protons in each environment, and the coupling patterns (splitting) will reveal their connectivity.[10]
-
¹³C NMR Spectroscopy: This technique will show a unique signal for each carbon atom in a different electronic environment, confirming the carbon skeleton of the molecule.[11]
2. Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound.[12][13][14][15]
-
Methodology: Electrospray Ionization (ESI) is the preferred method for this type of molecule. The sample is introduced into the mass spectrometer, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge (m/z) ratio.
-
Expected Result: The primary result will be the detection of the protonated molecule [M+H]⁺, which should correspond to a mass of approximately 205.31 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
3. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a drug substance.[16][17]
Protocol: HPLC Purity Assessment
-
Column Selection: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is a suitable starting point.[18]
-
Mobile Phase: A gradient elution is recommended for effective separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a set period (e.g., 10-15 minutes). This ensures that compounds with a wide range of polarities are eluted and separated.
-
Detection: UV detection at 254 nm is appropriate due to the presence of the pyridine aromatic system.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥95% is typically required for compounds intended for biological screening.[19]
II. Physical Properties and Their Significance
The physical properties of a molecule are critical determinants of its behavior in biological systems, influencing everything from solubility to cell permeability and metabolic stability.[20][21][22] This section outlines the predicted and experimental determination of these key parameters.
| Property | Predicted Value/State | Significance in Drug Development |
| Physical State | Liquid or low-melting solid | Influences handling, formulation, and storage requirements. |
| Boiling/Melting Point | To be determined | A key indicator of purity. A sharp melting point range (0.5-1.0°C) suggests high purity, while a broad range indicates the presence of impurities.[23] |
| Solubility | To be determined | Crucial for absorption and distribution. Poor aqueous solubility can lead to low bioavailability. Solubility in organic solvents is important for purification and analysis. |
| pKa | ~6.0-7.0 (pyridinium), ~10-11 (azepane) | The dissociation constant (pKa) determines the charge state of the molecule at physiological pH (7.4), which profoundly affects solubility, permeability, and target binding.[24] The pyridine nitrogen is expected to be the more basic site. |
| LogP | ~2.5 - 3.5 | The logarithm of the partition coefficient (octanol/water) is a measure of lipophilicity. This property influences membrane permeability, protein binding, and metabolism. An optimal LogP is crucial for oral absorption.[21] |
Experimental Determination of Physical Properties
1. Melting Point Determination
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this occurs over a very narrow temperature range.[25][26]
-
Protocol (Capillary Method):
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 1-2 mm.[27]
-
Place the capillary tube in a melting point apparatus.
-
Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).
-
The melting point range is reported as T₁-T₂.
-
2. Aqueous Solubility Determination
-
Principle: The shake-flask method is a standard technique to determine the thermodynamic solubility of a compound.
-
Protocol:
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.
-
3. pKa Determination
-
Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[28][29] It involves monitoring the pH of a solution as a titrant (acid or base) is added.[24][30]
-
Protocol:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[28]
-
Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titrate the solution with a standardized solution of HCl.
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.
-
III. Relevance in Drug Development
The physicochemical properties detailed above are not merely academic; they are critical for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a key determinant of its success as a drug candidate.[31][32]
Caption: Relationship between key physicochemical properties and ADME.
The azepane-pyridine scaffold is of particular interest due to its prevalence in centrally active agents. The conformational flexibility of the azepane ring can be crucial for fitting into receptor binding pockets, while the basic nitrogen of the pyridine can form key salt-bridge interactions.[33][34] The properties determined in this guide—particularly lipophilicity (LogP) and pKa—are essential for predicting the potential of 2-[(4-Methylpyridin-2-yl)methyl]azepane to cross the blood-brain barrier and engage with targets in the central nervous system.
IV. Conclusion
2-[(4-Methylpyridin-2-yl)methyl]azepane is a novel chemical entity with significant potential as a scaffold in drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and the evaluation of its core physicochemical properties. By following the detailed protocols herein, researchers can generate a robust data package to validate its structure and purity, and to predict its behavior in biological systems. The interplay of the flexible azepane core and the electronically versatile pyridine ring makes this compound a compelling candidate for further investigation in various therapeutic areas.
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